molecular formula C11H20N2O4 B1499953 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 388108-90-5

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1499953
CAS No.: 388108-90-5
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. One common method is to react 4-aminopiperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. It acts by providing a protected amino group that can be selectively deprotected under specific conditions, allowing for the controlled synthesis of target molecules . The molecular targets and pathways involved depend on the specific application and the final product synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is unique due to its dual functional groups: the protected amino group and the carboxylic acid group. This dual functionality allows for versatile applications in organic synthesis, making it a valuable intermediate in the preparation of various complex molecules .

Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662239
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388108-90-5, 1015939-27-1
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

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